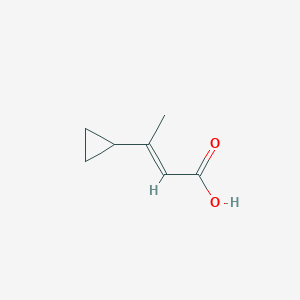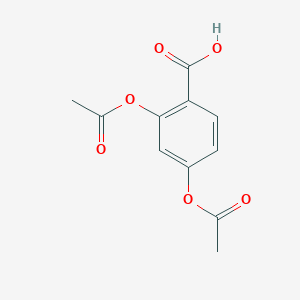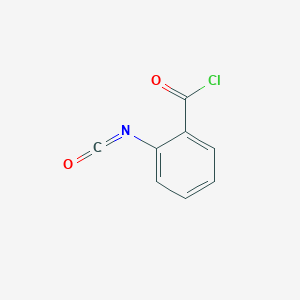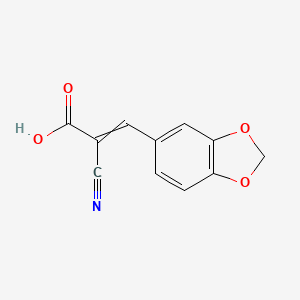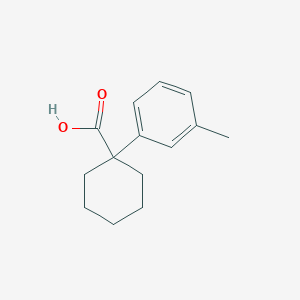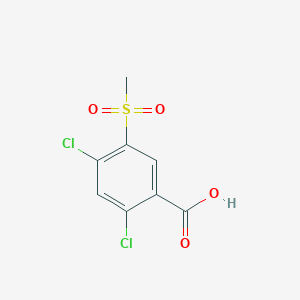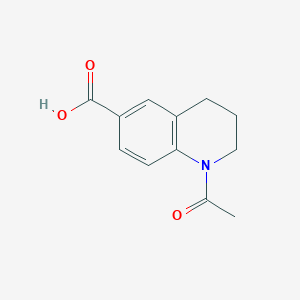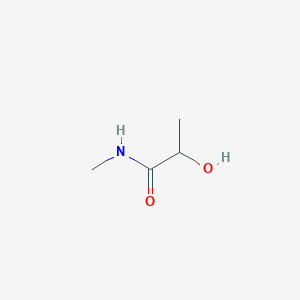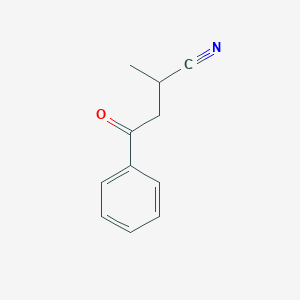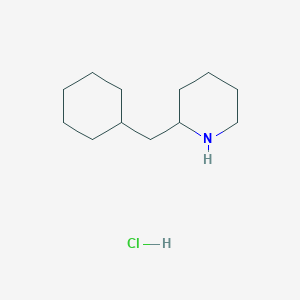
2-(Cyclohexylmethyl)piperidine hydrochloride
Übersicht
Beschreibung
2-(Cyclohexylmethyl)piperidine hydrochloride is a chemical compound with the linear formula C12H23Cl2N . It has a molecular weight of 252.23 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes this compound, has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H23Cl2N . The compound has a molecular weight of 252.23 .Wissenschaftliche Forschungsanwendungen
Neurobiology of Psychotomimetic Drugs
- Phencyclidine (1-[(1-phenylcyclohexyl)piperidine] or PCP), closely related to 2-(Cyclohexylmethyl)piperidine, exhibits complex pharmacological effects, including altering the reactivity of the central nervous system to various sensory inputs. Its unique spectrum of activity differentiates it from other psychotomimetic or anesthetic drugs, showing significant effects at different levels of the central nervous system and on metabolic processes, potentially due to uncoupling of oxidation from phosphorylation (Domino, 1964).
Opioid Research and Toxicity Studies
- MT-45 , a derivative with opioid-like properties available over the Internet, has been investigated for its availability, use, and potential for dependence. Although not directly related to 2-(Cyclohexylmethyl)piperidine hydrochloride, this research underscores the ongoing exploration of piperidine derivatives in opioid research, highlighting their desired and unwanted effects, which are comparable to other opioids, and their dependency potential (Siddiqi et al., 2015).
Diabetes Treatment: DPP IV Inhibitors
- DPP IV inhibitors , which include diverse chemical groups such as cyclohexanes and piperidines, are validated targets for treating type 2 diabetes mellitus. The review on recent patents of DPP IV inhibitors underscores the intense research into finding new inhibitors despite the recent approval of marketed compounds. This highlights the potential of this compound derivatives in contributing to diabetes treatment strategies (Mendieta et al., 2011).
Alzheimer's Disease Management
- Donepezil , a piperidine derivative used for treating mild-to-moderate Alzheimer’s disease, illustrates the clinical relevance of piperidine compounds in neurological conditions. It is well-tolerated, with a therapeutic effect on cognition, global function, and abnormal behaviors, indicating the therapeutic versatility of piperidine derivatives (Román & Rogers, 2004).
Anti-Mycobacterial Studies
- Research on piperazine-based anti-TB molecules has demonstrated their significant potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This emphasizes the medicinal chemistry applications of piperidine derivatives in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Psychiatric Disorder Treatment
- Lurasidone , a benzisothiazole antipsychotic drug, showcases the application of piperidine derivatives in treating psychotic and mood disorders. Its efficacy in schizophrenia and bipolar depression, coupled with a low risk of metabolic side effects, underscores the clinical importance of structurally diverse piperidine compounds (Pompili et al., 2018).
Metabolism of Arylpiperazine Derivatives
- The metabolism of arylpiperazine derivatives , used in depression, psychosis, or anxiety treatment, involves extensive pre-systemic and systemic metabolism, including N-dealkylation to 1-aryl-piperazines. This highlights the significance of understanding the metabolic pathways of piperidine derivatives for optimizing their therapeutic efficacy and safety (Caccia, 2007).
Natural Product Chemistry and Drug Synthesis Methodologies
- The review on piperidine alkaloids of Pinus and related genera illustrates the natural occurrence and medicinal importance of piperidine derivatives, underscoring their versatile use in traditional and modern medicine (Singh et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(cyclohexylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-2-6-11(7-3-1)10-12-8-4-5-9-13-12;/h11-13H,1-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWBCWFJOXAIKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CCCCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607779 | |
| Record name | 2-(Cyclohexylmethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51523-48-9 | |
| Record name | 2-(Cyclohexylmethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40607779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


